molecular formula C13H8ClNO4S2 B1628868 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride CAS No. 332361-07-6

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

Cat. No.: B1628868
CAS No.: 332361-07-6
M. Wt: 341.8 g/mol
InChI Key: KZRZSNJPWGKGQU-UHFFFAOYSA-N
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Description

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of a thiophene ring, a sulfonyl chloride group, and a phthalimide moiety. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with a phthalimide derivative. The process generally requires the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The phthalimide moiety can engage in condensation reactions with amines and other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Oxidized Thiophene Derivatives: Resulting from oxidation reactions.

    Reduced Thiophene Derivatives: Produced through reduction reactions.

Scientific Research Applications

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is harnessed in biochemical assays and drug development to target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonyl chloride: Lacks the phthalimide moiety but shares the reactive sulfonyl chloride group.

    Phthalimide Derivatives: Contain the phthalimide moiety but differ in the substituents attached to it.

    Sulfonamide Compounds: Share the sulfonamide functional group formed from the reaction of sulfonyl chlorides with amines.

Uniqueness

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride is unique due to the combination of the thiophene ring, sulfonyl chloride group, and phthalimide moiety

Properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S2/c14-21(18,19)11-6-5-8(20-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZSNJPWGKGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591081
Record name 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332361-07-6
Record name 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of 2-(thien-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (6.78 g, 27.87 mmol) in DCM (56 mL) was added dropwise (in about 10 min) chlorosulfonic acid (16.237 g, 139.3 mmol, 9.33 mL, d: 1.74) diluted in DCM (9.3 mL). The reaction mixture was stirred 2 h at −78° C., then 1 h at −40° C. and overnight at rt. The resulting brown solution was poured on ice. The mixture was extracted with DCM (3×200 mL), and the combined organic layers were washed with water (3×200 mL), dried over MgSO4, filtered and concentrated to afford a yellowish oil. This crude product was purified by column chromatography over silica gel (AcOEt/c-Hex 1/4 to 1/3 to 1/2 in about 1 h) to give the title compound as a white solid (6.42 g, 67%). 1H NMR (CDCl3, 300 MHz) δ 7.89 (d, 1H. J=5.5 Hz), 7.87 (d, 1H. J=5.5 Hz), 7.76 (d, 1H, J=5.5 Hz), 7.75 (d, 1H, J=5.5 Hz), 7.71 (d, 1H, J=4.0 Hz), 7.18 (d, 1H, J=4.0 Hz), 5.05 (s, 2H). HPLC (Condition A), Rt: 4.6 min (HPLC purity: 94.8%).
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
9.33 mL
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
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5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 3
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 4
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 5
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 6
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

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